molecular formula C6H14HgS2 B14154990 Mercury, bis(propylthiolato)- CAS No. 4080-28-8

Mercury, bis(propylthiolato)-

Cat. No.: B14154990
CAS No.: 4080-28-8
M. Wt: 350.9 g/mol
InChI Key: UAJDQEASDRWFTP-UHFFFAOYSA-L
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Description

Mercury, bis(propylthiolato)-, also known as mercury(II) bis(propylthiolate), is an organomercury compound with the molecular formula C₆H₁₄HgS₂. This compound is characterized by the presence of two propylthiolate ligands bound to a central mercury ion. Organomercury compounds are known for their unique chemical properties and have been studied extensively for their applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mercury, bis(propylthiolato)- typically involves the reaction of mercury(II) chloride with propylthiol in the presence of a base. The reaction can be represented as follows:

HgCl2+2C3H7SHHg(SC3H7)2+2HClHgCl_2 + 2C₃H₇SH \rightarrow Hg(SC₃H₇)₂ + 2HCl HgCl2​+2C3​H7​SH→Hg(SC3​H7​)2​+2HCl

In this reaction, mercury(II) chloride reacts with propylthiol to form mercury, bis(propylthiolato)- and hydrochloric acid as a byproduct. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of mercury, bis(propylthiolato)- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Mercury, bis(propylthiolato)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form mercury(II) oxide and disulfides.

    Reduction: Reduction reactions can convert the compound back to elemental mercury and thiols.

    Substitution: The propylthiolate ligands can be substituted with other ligands, such as halides or other thiolates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halides like chlorine or bromine can be used for substitution reactions.

Major Products Formed

    Oxidation: Mercury(II) oxide and disulfides.

    Reduction: Elemental mercury and thiols.

    Substitution: Mercury halides and other organomercury compounds.

Scientific Research Applications

Mercury, bis(propylthiolato)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.

    Medicine: Investigated for its antimicrobial properties and potential therapeutic applications.

    Industry: Used in the production of specialized materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of mercury, bis(propylthiolato)- involves its interaction with thiol groups in proteins and enzymes. The compound can bind to the sulfhydryl groups, leading to the inhibition of enzyme activity and disruption of cellular processes. This interaction is crucial in understanding its toxicological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Mercury(II) chloride (HgCl₂): A common mercury compound with similar reactivity but different applications.

    Methylmercury (CH₃Hg): An organomercury compound known for its toxicity and environmental impact.

    Ethylmercury (C₂H₅Hg): Similar to methylmercury but with different pharmacokinetics and toxicity profiles.

Uniqueness

Mercury, bis(propylthiolato)- is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with thiol groups makes it valuable in various research and industrial applications.

Properties

CAS No.

4080-28-8

Molecular Formula

C6H14HgS2

Molecular Weight

350.9 g/mol

IUPAC Name

mercury(2+);propane-1-thiolate

InChI

InChI=1S/2C3H8S.Hg/c2*1-2-3-4;/h2*4H,2-3H2,1H3;/q;;+2/p-2

InChI Key

UAJDQEASDRWFTP-UHFFFAOYSA-L

Canonical SMILES

CCC[S-].CCC[S-].[Hg+2]

Origin of Product

United States

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